molecular formula C14H14FN3O B14279823 4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine CAS No. 139670-62-5

4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine

Cat. No.: B14279823
CAS No.: 139670-62-5
M. Wt: 259.28 g/mol
InChI Key: DOAQYPULJZUFTH-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications . The compound features a morpholine ring attached to a fluorophenylpyrimidine moiety, making it a unique structure with potential biological activities.

Preparation Methods

The synthesis of 4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial production methods for this compound may involve the optimization of reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosine kinases or other signaling proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its biological activity and pharmacokinetic properties.

Properties

CAS No.

139670-62-5

Molecular Formula

C14H14FN3O

Molecular Weight

259.28 g/mol

IUPAC Name

4-(5-fluoro-2-phenylpyrimidin-4-yl)morpholine

InChI

InChI=1S/C14H14FN3O/c15-12-10-16-13(11-4-2-1-3-5-11)17-14(12)18-6-8-19-9-7-18/h1-5,10H,6-9H2

InChI Key

DOAQYPULJZUFTH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC=C2F)C3=CC=CC=C3

Origin of Product

United States

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